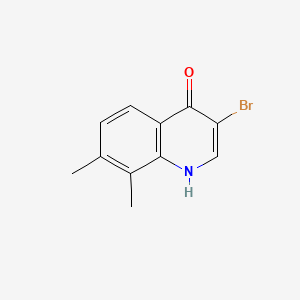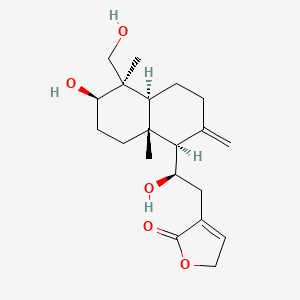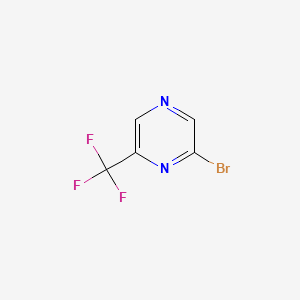
HIV (GP120) ANTIGENIC PEPTIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The HIV (GP120) antigenic peptide is a crucial component of the Human Immunodeficiency Virus (HIV) envelope glycoprotein complex. This peptide plays a significant role in the virus’s ability to infect host cells. The GP120 subunit, derived from the precursor glycoprotein GP160, is essential for the initial binding of the virus to the host cell receptors, primarily the CD4 receptor and co-receptors such as CCR5 and CXCR4 . This interaction facilitates the fusion of the viral and host cell membranes, allowing the virus to enter and infect the host cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of the HIV (GP120) antigenic peptide typically involves recombinant DNA technology. The gene encoding the GP120 protein is inserted into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells . The host cells are cultured under specific conditions to express the GP120 protein, which is subsequently purified using chromatographic techniques .
Industrial Production Methods: Industrial production of the this compound follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and advanced purification methods, including affinity chromatography and high-performance liquid chromatography, are employed to ensure the purity and quality of the peptide .
Análisis De Reacciones Químicas
Types of Reactions: The HIV (GP120) antigenic peptide undergoes various chemical reactions, including glycosylation, which is crucial for its proper folding and function . Glycosylation involves the addition of carbohydrate moieties to specific amino acid residues, which can affect the peptide’s antigenicity and immunogenicity .
Common Reagents and Conditions: Common reagents used in the glycosylation of the GP120 peptide include glycosyltransferases and nucleotide sugars . The reactions typically occur in the endoplasmic reticulum and Golgi apparatus of the host cells under physiological conditions .
Major Products Formed: The major products formed from these reactions are glycosylated forms of the GP120 peptide, which are essential for its interaction with host cell receptors and subsequent viral entry .
Aplicaciones Científicas De Investigación
The HIV (GP120) antigenic peptide has numerous applications in scientific research:
Vaccine Development: The GP120 peptide is a key target for HIV vaccine development due to its role in viral entry and its ability to elicit an immune response.
Antibody Research: Researchers study the interactions between GP120 and neutralizing antibodies to develop therapeutic antibodies that can block HIV infection.
Drug Development: The peptide is used in screening assays to identify potential inhibitors of HIV entry.
Structural Biology: Structural studies of the GP120 peptide provide insights into its conformation and interactions with host cell receptors, aiding in the design of antiviral drugs.
Mecanismo De Acción
The HIV (GP120) antigenic peptide exerts its effects by binding to the CD4 receptor on host cells, followed by interaction with co-receptors CCR5 or CXCR4 . This binding induces conformational changes in the GP120 peptide, exposing the GP41 subunit, which facilitates the fusion of the viral and host cell membranes . The molecular targets involved in this process include the CD4 receptor, CCR5, and CXCR4 co-receptors .
Comparación Con Compuestos Similares
Similar Compounds:
GP41: Another subunit of the HIV envelope glycoprotein complex, involved in membrane fusion.
VRC01: A broadly neutralizing antibody that targets the CD4 binding site on GP120.
NBD Analogues: Small molecules that bind to the GP120 cavity and inhibit HIV entry.
Uniqueness of GP120: The HIV (GP120) antigenic peptide is unique due to its critical role in the initial stages of HIV infection and its ability to elicit a strong immune response. Unlike other similar compounds, GP120 is directly involved in the binding and entry of the virus into host cells, making it a prime target for vaccine and therapeutic development .
Propiedades
Número CAS |
198636-94-1 |
|---|---|
Fórmula molecular |
C117H211N41O31S |
Peso molecular |
2720.291 |
InChI |
InChI=1S/C117H211N41O31S/c1-14-63(10)90(155-102(177)68(29-15-19-45-118)140-83(161)56-136-93(168)67(122)58-190)109(184)149-77(41-44-86(165)166)112(187)158-54-28-37-80(158)104(179)151-79(55-59(2)3)94(169)137-57-84(162)152-87(60(4)5)106(181)139-65(12)111(186)157-53-27-38-81(157)105(180)156-91(66(13)159)110(185)147-69(30-16-20-46-119)95(170)138-64(11)92(167)141-70(31-17-21-47-120)96(171)143-72(33-23-49-132-114(124)125)97(172)145-74(35-25-51-134-116(128)129)103(178)153-89(62(8)9)108(183)154-88(61(6)7)107(182)148-75(39-42-82(123)160)100(175)144-73(34-24-50-133-115(126)127)98(173)146-76(40-43-85(163)164)101(176)142-71(32-18-22-48-121)99(174)150-78(113(188)189)36-26-52-135-117(130)131/h59-81,87-91,159,190H,14-58,118-122H2,1-13H3,(H2,123,160)(H,136,168)(H,137,169)(H,138,170)(H,139,181)(H,140,161)(H,141,167)(H,142,176)(H,143,171)(H,144,175)(H,145,172)(H,146,173)(H,147,185)(H,148,182)(H,149,184)(H,150,174)(H,151,179)(H,152,162)(H,153,178)(H,154,183)(H,155,177)(H,156,180)(H,163,164)(H,165,166)(H,188,189)(H4,124,125,132)(H4,126,127,133)(H4,128,129,134)(H4,130,131,135)/t63-,64-,65-,66+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,87-,88-,89-,90-,91-/m0/s1 |
Clave InChI |
CBJINRXLSYHNOL-QEZKGTQVSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-cyano-](/img/structure/B598367.png)
![2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B598370.png)



